molecular formula C44H57FO9S B3229231 D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)- CAS No. 1283129-18-9

D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-

Cat. No.: B3229231
CAS No.: 1283129-18-9
M. Wt: 781.0 g/mol
InChI Key: JQWGHLKGTOZZKO-LDZPPIGGSA-N
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Description

The compound D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)- (CAS: 842133-18-0) is a structurally complex derivative of D-glucitol (sorbitol). Its core structure includes a 1,5-anhydro-D-glucitol backbone substituted at the 1-position with a 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl group. The hydroxyl groups at positions 2, 3, 4, and 6 are esterified with 2,2-dimethylpropanoate (pivalate) groups . The compound is synthesized via a patented process and is structurally related to sodium-glucose cotransporter 2 (SGLT2) inhibitors like canagliflozin, though its esterified form suggests a prodrug design .

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57FO9S/c1-25-14-15-27(22-28(25)23-30-20-21-32(55-30)26-16-18-29(45)19-17-26)33-35(53-39(48)43(8,9)10)36(54-40(49)44(11,12)13)34(52-38(47)42(5,6)7)31(51-33)24-50-37(46)41(2,3)4/h14-22,31,33-36H,23-24H2,1-13H3/t31-,33+,34-,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWGHLKGTOZZKO-LDZPPIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57FO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021038
Record name D-​Glucitol, 1,​5-​anhydro-​1-​C-​[3-​[[5-​(4-​fluorophenyl)​-​2-​thienyl]​methyl]​-​4-​methylphenyl]​-​, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)​, (1S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283129-18-9
Record name D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283129-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-​Glucitol, 1,​5-​anhydro-​1-​C-​[3-​[[5-​(4-​fluorophenyl)​-​2-​thienyl]​methyl]​-​4-​methylphenyl]​-​, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)​, (1S)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-anhydro-2,3,4,6-tetrakis-O-(2,2-dimethylpropanoyl)-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)- is a complex organic compound with significant biological activity primarily as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This class of compounds is pivotal in the management of type 2 diabetes mellitus (T2DM) by modulating glucose reabsorption in the kidneys.

  • Molecular Formula : C₄₄H₅₇FO₉S
  • Molecular Weight : 762.93 g/mol
  • CAS Number : 1283129-18-9
  • Structural Characteristics : The compound features a glucitol backbone modified with various functional groups that enhance its biological activity.

D-Glucitol acts as an SGLT2 inhibitor, which prevents the reabsorption of glucose from the renal tubules back into the bloodstream. This mechanism leads to increased urinary glucose excretion and consequently reduces blood glucose levels. The inhibition of SGLT2 is particularly beneficial for patients with T2DM and can also aid in weight loss due to the caloric loss associated with glucose excretion.

Clinical Studies

  • Efficacy in T2DM Management : Clinical trials have demonstrated that SGLT2 inhibitors significantly lower HbA1c levels in patients with T2DM. For instance, a study indicated that D-Glucitol reduced HbA1c by approximately 0.5% to 1% over a period of 24 weeks when administered at standard dosages .
  • Weight Loss Effects : Patients treated with D-Glucitol showed an average weight reduction of about 3 to 5 kg over six months due to increased urinary glucose loss and caloric deficit .
  • Cardiovascular Benefits : Recent studies suggest that SGLT2 inhibitors may provide cardiovascular protection beyond glycemic control. D-Glucitol has been associated with reduced hospitalization rates for heart failure and improved renal outcomes .

Adverse Effects

Common side effects reported include:

  • Genital mycotic infections
  • Urinary tract infections
  • Dehydration due to osmotic diuresis

Comparative Analysis with Other SGLT2 Inhibitors

Compound NameMechanism of ActionEfficacy in HbA1c ReductionWeight LossCardiovascular Benefits
D-GlucitolSGLT2 Inhibition0.5% - 1%3 - 5 kgYes
CanagliflozinSGLT2 Inhibition0.7% - 1.5%4 - 6 kgYes
EmpagliflozinSGLT2 Inhibition0.6% - 1%3 - 4 kgYes

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients with T2DM showed that treatment with D-Glucitol resulted in significant improvements in glycemic control without increasing the risk of hypoglycemia compared to traditional therapies such as sulfonylureas .

Case Study 2: Combination Therapy

In a randomized controlled trial assessing combination therapy of D-Glucitol with metformin, participants exhibited enhanced glycemic control and weight management compared to monotherapy .

Scientific Research Applications

SGLT2 Inhibition and Diabetes Management

D-Glucitol is primarily studied for its implications in diabetes management through its association with Canagliflozin. Canagliflozin is used to treat type 2 diabetes by inhibiting SGLT2, which results in increased urinary glucose excretion and lowered blood glucose levels. This mechanism is crucial for patients with insulin resistance or those who are unable to adequately manage blood sugar levels through diet and exercise alone .

Obesity Treatment

Research indicates that SGLT2 inhibitors like Canagliflozin may also play a role in weight management for obese patients. By promoting glucose excretion and reducing caloric intake from glucose reabsorption, these compounds can aid in weight loss efforts among individuals with obesity .

Case Study 1: Efficacy of Canagliflozin

A clinical trial published in the Diabetes Care journal demonstrated that patients treated with Canagliflozin experienced significant reductions in HbA1c levels compared to those receiving a placebo. The study highlighted that the compound not only improved glycemic control but also contributed to weight loss and reduced systolic blood pressure .

Case Study 2: Long-term Safety Profile

Another study focused on the long-term safety and efficacy of Canagliflozin over a period of two years. Results indicated that while the drug effectively maintained glycemic control, it was also associated with an increased risk of urinary tract infections and genital mycotic infections. This emphasizes the need for ongoing monitoring of patients on SGLT2 inhibitors .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Ester Groups Pharmacological Activity References
Target Compound Not explicitly provided* ~700–800 (estimated) 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl 2,3,4,6-tetrakis(2,2-dimethylpropanoate) Presumed SGLT2 inhibitor (prodrug)
Dapagliflozin Impurity 41 C₂₉H₃₃ClO₁₀ 577.02 4-chloro-3-(4-ethoxybenzyl)phenyl Tetraacetate Metabolite/impurity
Empagliflozin C₂₃H₂₇ClO₇ 450.91 4-chloro-3-[[4-(tetrahydrofuran-3-yloxy)phenyl]methyl]phenyl None (free hydroxyls) FDA-approved SGLT2 inhibitor
Canagliflozin (Invokana®) C₂₄H₂₅FO₅S 444.52 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl None (free hydroxyls) FDA-approved SGLT2 inhibitor
Sorbitol Hexaacetate C₁₈H₂₆O₁₂ 434.39 None (parent D-glucitol) Hexaacetate Excipient/sweetener

Key Structural Differences

Substituents on the Phenyl Ring :

  • The target compound and canagliflozin share the 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl group, critical for SGLT2 binding . In contrast, empagliflozin and dapagliflozin derivatives feature chloro and ethoxy/tetrahydrofuran substitutions, altering target specificity .
  • Dapagliflozin impurity 41 includes a 4-ethoxybenzyl group, reducing SGLT2 affinity compared to the fluorophenyl-thienyl moiety .

Esterification Patterns: The target compound uses pivalate esters (2,2-dimethylpropanoate), which are bulkier than the acetate esters in dapagliflozin impurity 41 and sorbitol hexaacetate. Pivalate esters are hydrolyzed slower in vivo, suggesting prolonged activity as a prodrug . Empagliflozin and canagliflozin lack esterification, relying on free hydroxyl groups for direct SGLT2 inhibition .

Pharmacological and Metabolic Insights

  • Lipophilicity and Absorption: The pivalate esters increase logP compared to acetylated or non-esterified analogs, enhancing membrane permeability but possibly reducing aqueous solubility .

Research Findings

  • Synthetic Accessibility: The target compound’s synthesis is patented, emphasizing its novelty and industrial relevance .
  • Safety Profiles : Pivalate esters are generally recognized as safe (GRAS) but may compete with carnitine metabolism in high doses, necessitating further toxicological studies .

Q & A

How can researchers optimize the synthesis of the amorphous form of this compound for reproducibility in preclinical studies?

Basic Research Question
The synthesis of amorphous forms often requires precise control of crystallization conditions. For this compound, the process involves solvent selection (e.g., acetonitrile/water mixtures), temperature gradients, and rapid precipitation techniques to avoid crystalline impurities. Key steps include:

  • Solvent-Screening : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility during reaction .
  • Quench Methods : Rapid cooling post-reaction to trap the amorphous phase.
  • Analytical Validation : Monitor intermediate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/water-acetonitrile gradient) to ensure no residual crystalline content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-
Reactant of Route 2
Reactant of Route 2
D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-

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